molecular formula C12H16BrNO2 B565932 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide CAS No. 1331185-69-3

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide

Cat. No. B565932
M. Wt: 286.169
InChI Key: MQFUUIWCCMFTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide (3-BrN-HDE-MBA) is a small molecule with a molecular weight of 280.29 g/mol. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. The aim of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves the introduction of a bromine atom and a hydroxyl group onto a benzene ring, followed by the addition of an amide functional group. The synthesis will be carried out in a stepwise manner, with each step being optimized for yield and purity.

Starting Materials
2-methylbenzoic acid, 2-bromo-2-methylpropane, sodium hydroxide, thionyl chloride, N,N-dimethylformamide, N,N-diisopropylethylamine, hydroxylamine hydrochloride, triethylamine, acetic anhydride, ammonium chloride

Reaction
Step 1: 2-methylbenzoic acid is converted to its acid chloride using thionyl chloride and then treated with N,N-dimethylformamide and N,N-diisopropylethylamine to produce 2-methyl-N,N-dimethylbenzamide., Step 2: 2-bromo-2-methylpropane is reacted with sodium hydroxide to produce 2-methyl-2-propoxide., Step 3: The propoxide is then reacted with 2-methyl-N,N-dimethylbenzamide to produce 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide., Step 4: Hydroxylamine hydrochloride is reacted with triethylamine to produce triethylamine hydrochloride and free hydroxylamine. The hydroxylamine is then reacted with acetic anhydride to produce N-acetylhydroxylamine., Step 5: N-acetylhydroxylamine is reacted with 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide to produce the final product, 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide and acetic acid., Step 6: The product is purified using recrystallization and characterized using various spectroscopic techniques.

Mechanism Of Action

The mechanism of action of 3-BrN-HDE-MBA is not yet fully understood. However, it is believed that the molecule binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, 3-BrN-HDE-MBA has been shown to interact with certain enzymes, which may be responsible for its effects.

Biochemical And Physiological Effects

3-BrN-HDE-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation. Additionally, 3-BrN-HDE-MBA has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Furthermore, 3-BrN-HDE-MBA has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.

Advantages And Limitations For Lab Experiments

3-BrN-HDE-MBA has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-BrN-HDE-MBA in laboratory experiments. One of the major limitations is the lack of detailed knowledge about the mechanism of action of the molecule, which makes it difficult to use in targeted experiments. Additionally, 3-BrN-HDE-MBA is not very water-soluble, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-BrN-HDE-MBA. One potential direction is the use of the molecule in drug development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, 3-BrN-HDE-MBA could be used in the synthesis of other compounds, as it has been used as a building block for the synthesis of various other compounds. Furthermore, 3-BrN-HDE-MBA could be used in the development of new catalysts or reagents, as it has been studied

Scientific Research Applications

3-BrN-HDE-MBA has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide-N-oxide, which has been studied for its potential applications in drug development. Additionally, 3-BrN-HDE-MBA has been used as a building block for the synthesis of various other compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamides, which have been studied for their potential applications in medicinal chemistry.

properties

IUPAC Name

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFUUIWCCMFTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide

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